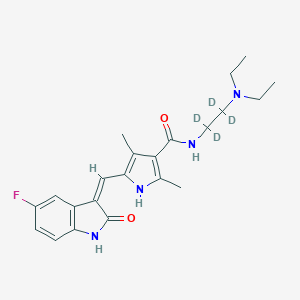

Sunitinib-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-IMVYMHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Stable Isotope Labeling in Modern Drug Discovery and Development

Stable isotope labeling is a powerful technique with profound implications for modern pharmaceutical research. musechem.comsimsonpharma.com By replacing one or more atoms in a drug molecule with their stable, non-radioactive isotopes, researchers can trace, quantify, and characterize the compound's behavior within a biological system without altering its fundamental chemical properties. metsol.com This methodology is instrumental in various stages of drug development, from preclinical studies to clinical trials. eurisotop.com

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a safe and effective way to conduct studies that would be challenging or impossible with non-labeled compounds. metsol.com These labeled molecules are ideal for absorption, distribution, metabolism, and excretion (ADME) studies, which are crucial for understanding the pharmacokinetic profile of a new drug candidate. musechem.comchemicalsknowledgehub.com The ability to precisely track the metabolic fate of a drug helps in identifying metabolites, understanding drug-drug interactions, and optimizing dosing regimens. simsonpharma.comscitechnol.com Furthermore, stable isotope-labeled compounds serve as essential biomarkers, enabling the measurement of metabolic pathway fluxes and the dynamics of biochemical networks, which can provide insights into disease mechanisms and therapeutic responses. ckisotopes.com

Fundamental Principles of Deuteration and the Kinetic Isotope Effect in Biochemical Transformations

Deuteration involves the selective replacement of hydrogen atoms (protium, ¹H) with their heavier, stable isotope, deuterium (B1214612) (²H). wikipedia.org While chemically similar to hydrogen, deuterium possesses an additional neutron, which doubles its atomic mass. clearsynth.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, primarily due to a lower zero-point vibrational energy for the C-D bond. portico.orggoogle.com

The increased strength of the C-D bond is the foundation of the Kinetic Isotope Effect (KIE) . ontosight.ai The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. numberanalytics.com In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of a C-H bond as a rate-determining step. researchgate.netnih.gov When a hydrogen atom at a metabolic site is replaced with deuterium, the higher energy required to break the more stable C-D bond can significantly slow down the rate of metabolism. wikipedia.orgportico.org

There are two main types of kinetic isotope effects:

Primary KIE: This occurs when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. google.comontosight.ai

Secondary KIE: This is observed when the bond to the isotope is not broken in the rate-determining step, but the isotopic substitution still influences the reaction rate through other mechanisms, such as changes in hybridization. princeton.eduwikipedia.org

By strategically applying deuteration, medicinal chemists can modulate a drug's metabolic profile, potentially leading to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. isotope.com

Role of Deuterated Compounds As Analytical Standards in Quantitative Bioanalysis

Development and Validation of Robust Analytical Methods for Sunitinib and its Metabolites

The development of robust analytical methods is critical for therapeutic drug monitoring and pharmacokinetic studies of Sunitinib. This compound is instrumental in the validation of these methods, ensuring they meet the stringent requirements for accuracy and precision.

Strategic Sample Preparation Methodologies for Complex Biological Matrices (e.g., plasma, ocular tissues, tissue homogenates)

Effective sample preparation is crucial for removing interferences from complex biological matrices and ensuring accurate quantification. For plasma and serum samples, a simple liquid-liquid extraction (LLE) with a solvent like tert-butyl methyl ether is a common and effective technique. nih.govnih.gov This one-step process efficiently isolates Sunitinib, its metabolites, and the this compound internal standard from plasma proteins and other endogenous components. nih.gov Another approach for serum is supported liquid extraction (SLE). semanticscholar.org For more complex matrices such as ocular tissues (cornea and conjunctiva), samples are first harvested, weighed, and homogenized in a lysis buffer before subsequent extraction steps to analyze the drug concentration within the tissue. nih.gov Given that Sunitinib is highly sensitive to light, which can cause the conversion of the Z (cis)-isomer to the E (trans)-isomer, all sample preparation and extraction procedures are often performed under specific lighting conditions (e.g., sodium light) and using amber vials to prevent photodegradation. nih.gov

Optimization of Mass Spectrometry Parameters for Deuterated Analogs (e.g., Multiple Reaction Monitoring (MRM) transitions, collision energy optimization)

In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte. For Sunitinib analysis, the instrument is programmed to allow the protonated molecular ions ([M+H]⁺) of Sunitinib, its metabolite, and this compound to pass through the first quadrupole. nih.gov These ions are then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. nih.gov The MRM transitions are unique for each compound, allowing for their simultaneous detection without interference. For instance, a common transition for Sunitinib is m/z 399 > 326, while its metabolite N-desethyl Sunitinib is monitored at m/z 371 > 283. nih.gov The deuterated internal standard, this compound, would have a distinct transition, such as m/z 409 > 326, enabling the mass spectrometer to differentiate it from the non-labeled analyte. nih.gov Optimization of parameters like collision energy is performed for each transition to ensure maximum signal intensity and, consequently, the highest sensitivity. nih.gov

Table 1: Example of Optimized MRM Transitions for Sunitinib and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| Sunitinib | 399 | 326 | nih.gov |

| N-desethyl Sunitinib (SU12662) | 371 | 283 | nih.gov |

| Sunitinib-d10 (Internal Standard) | 409 | 326 | nih.gov |

Rigorous Method Performance Characterization Employing this compound

The inclusion of this compound is central to the rigorous characterization of the analytical method's performance, ensuring its reliability for clinical and research applications.

Assessment of Linearity and Extended Calibration Range in Quantitative Assays

Linearity is assessed by analyzing calibration standards at multiple concentration levels to demonstrate a direct proportional relationship between the instrument response (peak area ratio of analyte to internal standard) and the concentration of the analyte. nih.gov Methods using this compound as an internal standard have demonstrated excellent linearity over wide concentration ranges, which is necessary to cover the therapeutic window of the drug. nih.govnih.govnih.gov Validation studies have reported linear calibration curves for Sunitinib and N-desethyl Sunitinib across ranges such as 0.200 to 50.0 ng/mL and 2.5 to 500 ng/mL in human plasma. nih.govnih.gov The coefficient of determination (r²) for these curves consistently exceeds 0.99, indicating a strong linear fit. nih.gov

Table 2: Reported Calibration Ranges for Sunitinib Quantification

| Matrix | Calibration Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Source |

|---|---|---|---|

| Human Plasma | 0.200 - 50.0 | 0.200 | nih.gov |

| Human EDTA Plasma | 2.5 - 500 | 2.5 | nih.gov |

| Human Plasma | 0.2 - 500 | 0.2 | nih.gov |

Evaluation of Analytical Precision and Accuracy in Inter- and Intra-Assay Variations

Precision refers to the closeness of agreement between a series of measurements, while accuracy reflects how close a measured value is to the true value. nih.gov These are evaluated through inter- and intra-assay analyses. salimetrics.comresearchgate.net Intra-assay (within-run) precision and accuracy are determined by analyzing multiple replicates of quality control (QC) samples at different concentrations within a single analytical run. nih.gov Inter-assay (between-run) precision and accuracy are assessed by analyzing the QC samples over several different runs on different days. nih.gov Bioanalytical methods for Sunitinib that employ this compound consistently demonstrate high precision and accuracy. For example, one UPLC-MS/MS method reported within-run and between-run precision values within 11.7%, with accuracy ranging from 90.5% to 106.8%. nih.gov Another study found both within- and between-day precision and accuracy to be less than or equal to 10%. nih.gov These results fall well within the accepted limits for bioanalytical method validation, confirming the method's reliability.

Table 3: Summary of Precision and Accuracy Data

| Parameter | Reported Value | Source |

|---|---|---|

| Within-run and Between-run Precision (% CV) | ≤ 11.7% | nih.gov |

| Accuracy (%) | 90.5% - 106.8% | nih.gov |

| Within-day and Between-day Precision (% CV) | ≤ 10% | nih.gov |

Specificity and Selectivity Considerations with Deuterated Internal Standards in Complex Biological Samples

The use of a deuterated internal standard like this compound is founded on the principle that it will exhibit nearly identical physicochemical properties to the analyte, Sunitinib. scispace.comclearsynth.com This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. scispace.comclearsynth.com By co-eluting with the analyte, the deuterated standard can effectively compensate for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples such as plasma. clearsynth.comtexilajournal.com Matrix effects, caused by other components in the sample, can interfere with the analysis and impact accuracy. clearsynth.com The use of a deuterated internal standard helps to correct for these interferences, leading to more precise and reliable measurements. clearsynth.com

A rapid and sensitive ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantitative determination of Sunitinib and its active N-desethyl metabolite, SU12662, in human plasma using this compound as the internal standard. nih.gov This method demonstrates excellent precision and accuracy, with within-run and between-run precisions reported to be within 11.7%, and accuracy ranging from 90.5% to 106.8%. nih.gov The calibration curves for this method were linear over a range of 0.200 to 50.0 ng/mL, with a lower limit of quantitation validated at 0.200 ng/mL for both Sunitinib and its metabolite. nih.gov

Table 1: Analytical Performance of a UPLC-MS/MS Method for Sunitinib Quantification Using this compound Internal Standard

This table presents the validation parameters of a UPLC-MS/MS method for the quantification of Sunitinib and its metabolite SU12662 in human plasma, utilizing this compound as the internal standard.

| Parameter | Sunitinib | SU12662 |

| Linearity Range (ng/mL) | 0.200 - 50.0 | 0.200 - 50.0 |

| Lower Limit of Quantitation (ng/mL) | 0.200 | 0.200 |

| Within-Run Precision (%) | ≤ 11.7 | ≤ 11.7 |

| Between-Run Precision (%) | ≤ 11.7 | ≤ 11.7 |

| Accuracy (%) | 90.5 - 106.8 | 90.5 - 106.8 |

Data sourced from de Bruijn et al., 2010. nih.gov

Mitigation Strategies for Isomerization During Analytical Procedures Influencing Sunitinib Quantification

A significant analytical challenge in the quantification of Sunitinib is its susceptibility to Z/E geometric isomerization when exposed to light. researchgate.netnih.gov The clinically active form is the Z-isomer, but it can convert to the E-isomer, leading to potential underestimation of the active compound if not properly addressed during the analytical process. researchgate.netresearchgate.net Several studies have quantified this photoisomerization, highlighting the need for mitigation strategies.

Research has shown that after 30 minutes of light exposure, the E-isomer can account for up to 44% of the total Sunitinib present. researchgate.netnih.gov In another study, the Z-E photoisomerization ratio in methanol (B129727) reached a plateau with 35% of the E-isomer forming within 15 minutes of exposure to normal light conditions (700 lx). nih.gov This underscores the critical need to protect samples from light throughout all handling and analytical procedures. nih.govresearchgate.netnih.gov

To counteract the effects of isomerization, two primary strategies are employed: stringent light protection and thermal reconversion. Protecting samples from light by using amber vials and conducting sample preparation under sodium light can minimize the formation of the E-isomer. nih.gov

Alternatively, a thermal reconversion step can be introduced to convert any formed E-isomer back to the therapeutically active Z-isomer. researchgate.netnih.gov Studies have demonstrated that incubating the analytical solution in a heated water bath at 70°C for 5 minutes can achieve a quantitative (99%) reconversion of the E-isomer to the Z-isomer. researchgate.netnih.gov This approach simplifies the analytical procedure by allowing for the quantification of a single Z-isomer peak, even if some isomerization has occurred during sample collection and processing. researchgate.netnih.gov However, it has been noted that the presence of acids can inhibit this reconversion process. nih.gov The reconversion rate is also significantly slower at lower temperatures; for instance, when an autosampler was set at 4°C, the reconversion was much slower. researchgate.netnih.gov

Table 2: Isomerization of Sunitinib and the Efficacy of Mitigation Strategies

This table summarizes key findings on the light-induced isomerization of Sunitinib and the effectiveness of thermal reconversion as a mitigation strategy.

| Condition | Analyte | Observation | Reference |

| Light Exposure (30 minutes) | Sunitinib | Maximum of 44% E-isomer formation | researchgate.netnih.gov |

| Light Exposure (15 minutes, 700 lx in methanol) | Sunitinib | Plateau at 35% E-isomer formation | nih.gov |

| Thermal Reconversion (5 min at 70°C) | Sunitinib E-isomer | 99% reconversion to Z-isomer | researchgate.netnih.gov |

| Storage in Autosampler (4°C for 4 hours) | Sunitinib E-isomer | Slow reconversion rate | researchgate.netnih.gov |

In Vitro Metabolic Stability and Metabolite Identification Studies Utilizing Deuterated Standards

In vitro models that replicate the metabolic environment of the human liver are crucial for predicting a drug's behavior in vivo. These systems, including human liver microsomes and hepatocytes, are used to determine metabolic stability, identify metabolic pathways, and characterize the enzymes responsible for the drug's transformation. In these studies, this compound is essential for ensuring the accuracy and reliability of the quantitative data obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Assessment of Sunitinib Metabolism in Human Liver Microsomal Systems with this compound as Internal Standard

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. They are a standard system for assessing the metabolic stability of new chemical entities. In studies investigating Sunitinib's metabolism, incubations are performed with HLMs and an NADPH-regenerating system to initiate enzymatic reactions. nih.gov To accurately quantify the rate of Sunitinib depletion and the formation of its metabolites, the reactions are stopped (quenched) at specific time points with a solvent, such as ice-cold acetonitrile, containing a known concentration of this compound. nih.gov

During subsequent LC-MS/MS analysis, this compound serves as the internal standard. nih.gov The instrument measures the peak area response for the analyte (Sunitinib or its metabolites) and the internal standard (this compound). The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response. nih.gov This methodology allows for precise determination of key metabolic parameters, such as intrinsic clearance (CLint) and half-life (t1/2).

| Parameter | Description | Role of this compound |

| Test System | Human Liver Microsomes (HLMs) | Provides a concentrated source of phase I metabolic enzymes. |

| Incubation | Sunitinib is incubated with HLMs and an NADPH-regenerating system. | To initiate and sustain metabolic reactions. |

| Quenching | The reaction is stopped with a solvent containing this compound. nih.gov | To halt the metabolic process at a defined time. |

| Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | To separate and detect Sunitinib, its metabolites, and this compound. |

| Quantification | Relative metabolite levels are determined by the peak area ratio of the analyte to the internal standard (this compound). nih.gov | Corrects for variability, ensuring accurate and precise measurement. |

Investigations of Sunitinib Metabolic Pathways in Hepatocyte Incubation Models

While microsomes are excellent for studying phase I metabolism, primary human hepatocytes offer a more complete model, as they contain both phase I and phase II enzymes, as well as the necessary cofactors and transporters. Incubating Sunitinib with cultured human hepatocytes allows for a more comprehensive understanding of its metabolic pathways. nih.govresearchgate.net

In these experiments, hepatocytes are treated with Sunitinib, and samples are collected over time to monitor the drug's transformation. researchgate.net As with microsomal studies, this compound is added as an internal standard during sample processing to enable accurate quantification of the parent drug and a wider array of metabolites, including glucuronide conjugates (Phase II metabolites). nih.gov These studies have been instrumental in identifying major metabolic pathways for Sunitinib, including N-deethylation to form the active metabolite M1, and oxidative defluorination. nih.govresearchgate.net A putative quinoneimine-cysteine conjugate (M6), a downstream product of a reactive metabolite, has also been identified in hepatocyte models. researchgate.net

Characterization of Specific Enzyme Contributions (e.g., Cytochrome P450 (CYP) isoforms 1A2 and 3A4) to Sunitinib Metabolism

Identifying the specific CYP isoforms responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. Research has shown that Sunitinib is primarily metabolized by CYP3A4 to form its main active metabolite, N-desethylsunitinib (M1). nih.govnih.gov However, other enzymes, notably CYP1A2, also play a significant role, particularly in the bioactivation of Sunitinib to reactive metabolites. nih.govnih.gov

The contribution of these enzymes is elucidated through several in vitro methods. One approach uses recombinant human CYP enzymes, which are individual isoforms expressed in a cellular system. Another common method involves incubating Sunitinib with pooled human liver microsomes in the presence of isoform-selective chemical inhibitors. nih.govnih.gov For example, Ketoconazole is a potent inhibitor of CYP3A, while Furafylline selectively inhibits CYP1A2. nih.govnih.gov In these studies, this compound is the internal standard used to quantify the changes in metabolite formation when a specific enzyme is inhibited. nih.gov Research has demonstrated that Ketoconazole significantly reduces the formation of M1, confirming the role of CYP3A, while Furafylline markedly decreases the generation of the defluorinated metabolite (M3) and its reactive quinoneimine conjugate (M5), highlighting the contribution of CYP1A2 to this pathway. nih.govnih.govnih.gov

| Inhibitor | Target Enzyme | Effect on Sunitinib Metabolism | Reference |

| Ketoconazole | CYP3A | Reduced formation of M1 (N-desethylsunitinib) by 88%. | nih.govnih.gov |

| Furafylline | CYP1A2 | Decreased generation of M5 (quinoneimine-GSH conjugate) by 62%. | nih.govnih.gov |

Detection and Characterization of Reactive Sunitinib Metabolites via Trapping Studies

Some metabolic pathways can lead to the formation of chemically reactive metabolites that can bind to cellular macromolecules, potentially causing toxicity. One such pathway for Sunitinib involves oxidative defluorination to generate a reactive quinoneimine. researchgate.netnih.gov These unstable intermediates cannot be measured directly. Instead, their existence is confirmed through "trapping studies."

In these experiments, a nucleophilic trapping agent, such as glutathione (B108866) (GSH), is included in the incubation with human liver microsomes. nih.govnih.gov If a reactive metabolite is formed, it will covalently bind to GSH, forming a stable conjugate that can be detected and quantified by LC-MS/MS. nih.gov A putative quinoneimine-GSH conjugate of Sunitinib, designated M5, has been successfully detected and characterized using this method, providing direct evidence for Sunitinib's bioactivation. nih.govnih.gov The use of this compound as an internal standard is crucial for the accurate quantification of these trapped conjugates, helping to assess the extent of the bioactivation pathway. nih.gov

Advanced Mass Spectrometry Imaging for Spatiotemporal Distribution Analysis

Understanding where a drug and its metabolites accumulate in tissues is vital for linking pharmacokinetic profiles to pharmacological and toxicological outcomes. Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of multiple molecules simultaneously within a tissue section, without the need for radioactive labeling.

Utilization of Deuterated Analogs for Spatially Resolved Mapping of Parent Sunitinib and Metabolites in Biological Tissues

In the context of drug distribution studies, MSI can map the parent drug and its various metabolites across a thin slice of tissue, such as a tumor, liver, or kidney. nih.gov This provides a detailed picture of drug penetration and local metabolism. For instance, MALDI (Matrix-Assisted Laser Desorption/Ionization)-MSI studies have been used to examine the distribution of Sunitinib and its metabolites in tumor-bearing mice. nih.gov These studies revealed that Sunitinib and its metabolites, such as the mono-desethylated and mono-hydroxylated forms, could be mapped within the tumor tissue. nih.gov

The use of deuterated analogs like this compound is a highly valuable, though advanced, application in MSI. While not always employed, applying a deuterated standard onto a serial tissue section can help to confirm the identity of the detected drug signal and improve quantification by acting as an internal standard that accounts for variations in ionization efficiency across the tissue surface. This spatially resolved mapping provides critical insights into whether a drug reaches its intended target and if metabolites are formed in situ within specific tissues. nih.gov The co-localization of Sunitinib and its metabolites, as observed in MSI studies, suggests that the administered drug undergoes metabolism directly within the tissue environment. nih.gov

Contributions of Deuterium Labeling to Understanding Sunitinib S Biological Interactions and Drug Metabolism Principles

Elucidation of Enzyme-Mediated Transformations and Reaction Mechanisms through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a primary tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov When a C-H bond is broken in the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium (B1214612) will slow down the reaction rate. The observation of a significant KIE provides strong evidence that C-H bond cleavage is a critical, rate-limiting part of the enzymatic process. nih.gov

In the context of Sunitinib, it is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its active N-desethyl metabolite, SU12662. researchgate.netclinpgx.orguniversiteitleiden.nl This transformation involves the cleavage of a C-H bond on the ethyl group of the diethylaminoethyl side chain. By using Sunitinib-d4, where deuterium atoms are placed at this specific ethyl group, researchers can precisely study this transformation.

If the N-deethylation of this compound is observed to be significantly slower than that of unlabeled Sunitinib, it confirms that the cleavage of the C-H bond at this position is a rate-limiting step in the CYP3A4-mediated reaction. The magnitude of the KIE can provide further quantitative insights into the transition state of the reaction. The lack of a significant isotope effect would suggest that other steps in the catalytic cycle, such as product release, are rate-limiting, not the initial C-H bond cleavage. nih.gov This approach allows for a detailed mapping of the metabolic hotspots on the drug molecule and clarifies the precise mechanisms by which metabolic enzymes, like CYPs, engage with and transform the drug. nih.gov

| Compound | Site of Isotopic Labeling | Primary Metabolizing Enzyme | Metabolic Reaction | Expected Impact on Reaction Rate | Mechanistic Insight Gained |

|---|---|---|---|---|---|

| Sunitinib | None (Unlabeled) | CYP3A4 | N-deethylation | Baseline Rate | - |

| This compound | N-ethyl group | CYP3A4 | N-deethylation | Decreased | Confirms C-H bond cleavage is rate-limiting. |

Insights into Metabolic Shunting Phenomena and Altered Metabolic Profiles Facilitated by Deuteration

A significant consequence of the kinetic isotope effect is the phenomenon of "metabolic switching" or "metabolic shunting". nih.govosti.gov When a primary metabolic pathway is slowed or blocked due to deuterium substitution, the drug's metabolism can be redirected towards alternative, secondary pathways that were previously minor. researchgate.netosti.gov This redirection provides a powerful method for identifying otherwise obscure metabolic routes and generating novel metabolites.

For Sunitinib, the primary metabolic route is N-deethylation. By introducing deuterium at this site in this compound, the rate of this reaction is attenuated. As a result, metabolizing enzymes like CYP3A4 may target other positions on the Sunitinib molecule that are more readily oxidized. This could lead to an increase in the formation of other metabolites, such as those resulting from oxidation on the pyrrole ring or other parts of the molecule. nih.gov

For example, studies with other deuterated compounds have shown that when N-dealkylation is slowed, metabolism can switch to hydroxylation at other sites on the molecule. nih.gov Observing the altered metabolite profile of this compound compared to Sunitinib allows researchers to map these alternative metabolic pathways. This knowledge is crucial as some minor metabolites can have their own distinct pharmacological or toxicological profiles. Understanding metabolic shunting helps create a more complete picture of a drug's biotransformation and can inform the design of future drugs with more predictable metabolic fates. osti.gov

| Compound | Primary Metabolic Pathway (Relative Contribution) | Secondary Metabolic Pathway(s) (Relative Contribution) | Resulting Metabolite Profile |

|---|---|---|---|

| Sunitinib | N-deethylation (High) | Ring Oxidation (Low) | Primarily SU12662; minor oxidative metabolites |

| This compound | N-deethylation (Low, due to KIE) | Ring Oxidation (Increased) | Reduced SU12662; increased oxidative metabolites |

Utility in Metabolomics Research to Uncover Mechanisms of Metabolic Adaptation and Sunitinib Resistance in Cellular Models

Metabolomics, the comprehensive study of metabolites in a biological system, is increasingly used to understand how cancer cells develop resistance to therapies like Sunitinib. nih.govmdpi.com In these studies, which often use liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are the gold standard for use as internal standards to ensure accurate quantification. medchemexpress.com this compound is an ideal internal standard for such research because it is chemically identical to Sunitinib and thus behaves identically during sample extraction and chromatographic separation, but its different mass allows it to be distinguished and measured separately by the mass spectrometer.

The development of resistance to Sunitinib in renal cell carcinoma (RCC) is linked to significant metabolic reprogramming within the cancer cells. researchgate.netnih.gov Studies have identified several metabolic pathways that are altered in Sunitinib-resistant cells, including:

Glutamine Metabolism : Resistant cells show increased uptake of glutamine, which is used for energy production and to synthesize glutathione (B108866), an important antioxidant that can protect cancer cells from oxidative stress. nih.govurotoday.commdpi.com

Glycolysis : An upregulation of glycolysis and related pathways has been observed in resistant cells, indicating a shift in energy metabolism. nih.govurotoday.com

Serine Synthesis : Recent findings show that Sunitinib treatment can induce a metabolic shift that increases the synthesis of the amino acid serine, which supports the production of nucleotides needed for cell proliferation. nih.govresearchgate.net

By using this compound as an internal standard, researchers can precisely measure the levels of Sunitinib and its metabolites within sensitive and resistant cell lines, correlating drug concentration with the observed metabolic changes. This allows for the robust identification of metabolic adaptations that drive resistance, uncovering potential new therapeutic targets to overcome it. nih.govmdpi.com

| Metabolic Pathway | Observed Change in Resistant Cells | Functional Consequence | Reference |

|---|---|---|---|

| Glutamine Metabolism | Increased uptake and utilization | Enhanced energy production and antioxidant defense | nih.govmdpi.com |

| Glycolysis / Pentose Phosphate Pathway | Upregulated | Increased energy and biosynthetic precursors | nih.gov |

| Glutathione Metabolism | Increased levels of glutathione | Protection against oxidative stress | mdpi.com |

| De Novo Serine Synthesis | Upregulated | Supports nucleotide synthesis and proliferation | nih.govresearchgate.net |

Broader Implications of Deuterium Substitution for Modulating Drug Metabolism in Pharmaceutical Science

The principles demonstrated by the use of this compound as a research tool have broader implications for pharmaceutical science and drug design. nih.govresearchgate.net The "deuterium switch," or the intentional substitution of hydrogen with deuterium at key metabolic sites, is a strategy being explored to create new drug candidates with improved pharmacokinetic properties. nih.govingenza.com

The potential benefits of this approach include:

Reduced Dosing Frequency : A longer half-life may allow for less frequent dosing, which can improve patient convenience and adherence. ingenza.comdeutramed.com

Reduced Formation of Toxic Metabolites : If a drug's toxicity is caused by a specific metabolite, deuteration at the site leading to its formation can shunt metabolism towards safer pathways, potentially improving the drug's safety profile. nih.govresearchgate.net

More Predictable Patient Response : By minimizing metabolism through highly variable enzymes like CYP3A4, deuteration could potentially lead to more consistent drug exposure levels among different individuals, reducing interpatient pharmacokinetic variability. universiteitleiden.nl

The successful development and FDA approval of deutetrabenazine, a deuterated version of tetrabenazine, validates this approach. researchgate.net The insights gained from studying isotopically labeled compounds like this compound not only deepen our understanding of drug metabolism but also pave the way for the rational design of next-generation therapeutics with optimized properties. nih.gov

| Advantage | Mechanism | Potential Clinical Outcome |

|---|---|---|

| Enhanced Metabolic Stability | Kinetic Isotope Effect slows C-D bond cleavage by metabolic enzymes. | Increased drug half-life and exposure (AUC). |

| Altered Metabolite Profile | Metabolic shunting redirects biotransformation to alternative pathways. | Reduced formation of toxic or reactive metabolites. |

| Improved Pharmacokinetics | Slower clearance and potentially reduced enzyme-based variability. | More stable and predictable plasma concentrations; potential for lower or less frequent dosing. |

| Extended Patent Life | A deuterated compound is a new chemical entity. | Creation of new intellectual property. |

Future Directions in Deuterated Drug Research and Analytical Applications Beyond Sunitinib D4

Emerging Trends in Deuterated Compound Synthesis for Research Purposes

The synthesis of deuterated compounds for research is moving beyond traditional methods, with a focus on efficiency, selectivity, and the creation of more complex labeled molecules. These advancements are crucial for expanding the research applications of deuterated compounds.

A significant trend is the development of novel catalytic systems and synthetic methodologies that allow for more precise and efficient incorporation of deuterium (B1214612). researchgate.netresearchgate.net This includes advancements in visible-light photocatalytic deuteration reactions and hydrogen isotope exchange (HIE) techniques. researchgate.net Researchers are increasingly able to introduce deuterium into specific positions within a molecule, which is critical for studying metabolic pathways and reaction mechanisms. researchgate.netresearchgate.net

Furthermore, there is a growing demand for dual-isotope labeling, where compounds are labeled with both deuterium and another stable isotope like carbon-13 or nitrogen-15 (B135050). congruencemarketinsights.com This approach provides richer data in metabolic tracing and structural biology studies. congruencemarketinsights.com Innovations in this area include the development of dual-labeled deuterated reagents to support complex Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) applications. congruencemarketinsights.com

Another emerging area is the development of more environmentally friendly and efficient synthesis methods. An example is the new deuterium-labeled compound flow synthesis system, which can be processed at ambient pressure and room temperature without the need for organic synthesis, thereby reducing waste. bionauts.jp This system has shown high reaction performance with 80-99% deuterium introduction and 80-98% yield for compounds like Ibuprofen. bionauts.jp

| Synthesis Trend | Description | Key Advantages |

| Advanced Catalysis | Development of new catalysts (e.g., ruthenium, iridium) for selective hydrogen-deuterium exchange. researchgate.net | High site selectivity, milder reaction conditions. |

| Photocatalysis | Use of visible light to drive deuteration reactions. researchgate.netassumption.edu | Access to novel reaction pathways, deuteration of previously challenging functional groups. assumption.edu |

| Flow Synthesis | Continuous manufacturing process for deuterated compounds. bionauts.jp | Low environmental impact, high reaction performance, reusability of deuterated water. bionauts.jp |

| Dual-Isotope Labeling | Incorporation of deuterium along with other stable isotopes (e.g., ¹³C, ¹⁵N). congruencemarketinsights.com | Provides more detailed information for molecular tracing and structural analysis. congruencemarketinsights.com |

Expansion of Bioanalytical Methodologies for Multi-Analyte Quantification Utilizing Deuterated Standards

Deuterated compounds are pivotal as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. aptochem.comclearsynth.comresearchgate.net The future in this area lies in the expansion of methodologies to quantify multiple analytes simultaneously and to handle increasingly complex biological matrices.

The use of stable isotope-labeled (SIL) internal standards, especially deuterated ones, is considered the gold standard in quantitative bioanalysis. scispace.comkcasbio.com They co-elute with the analyte and have the same extraction recovery and ionization response, which helps to correct for variability during sample preparation and analysis. aptochem.com This is crucial for obtaining reliable data in pharmacokinetic studies. nih.gov

A key trend is the development of methods for the simultaneous quantification of a parent drug and its metabolites. tandfonline.com This requires high-quality, well-characterized deuterated standards for each analyte to avoid cross-interference. tandfonline.com The presence of unlabeled drug as an impurity in a deuterated standard can lead to inaccurate results, highlighting the need for high purity. tandfonline.com

Furthermore, the concept of a generalized multiple-internal-standard method (MEMGMIS) is being explored to address the signal instability of LC-MS over time. researchgate.netnih.gov This approach utilizes multiple internal standards and multivariate calibration to improve the accuracy and precision of quantitative results, especially for complex analyses with numerous components. researchgate.netnih.govscioninstruments.com

| Bioanalytical Advancement | Description | Impact on Research |

| Multi-Analyte Quantification | Simultaneous measurement of multiple compounds (e.g., drug and metabolites) in a single run. tandfonline.com | Increased efficiency and throughput in preclinical and clinical studies. |

| High-Purity Standards | Emphasis on the synthesis and use of highly pure deuterated internal standards to minimize analytical interference. tandfonline.com | Improved accuracy and reliability of bioanalytical data. |

| Multiple Internal Standards | Use of several internal standards within a single analysis to correct for variations across a wide range of analytes. researchgate.netnih.govscioninstruments.com | Enhanced robustness and precision of quantitative methods, particularly for complex samples. nih.gov |

| Matrix Effect Compensation | Deuterated standards help to correct for the suppression or enhancement of ionization in the mass spectrometer caused by the biological matrix. clearsynth.comkcasbio.com | More accurate quantification in complex biological fluids like plasma and urine. |

Interdisciplinary Approaches Combining Deuterium Labeling with Advanced "Omics" Technologies for Mechanistic Insights

The integration of deuterium labeling with advanced "omics" technologies such as proteomics and metabolomics is opening new avenues for understanding complex biological systems and disease mechanisms. This interdisciplinary approach provides a dynamic view of molecular processes that is not achievable with static measurements alone.

One of the most prominent examples is the field of "Deuteromics," which involves the administration of deuterium oxide (D₂O) to label the metabolome nearly universally. metsol.commetsol.com This allows for the simultaneous exploration of multiple metabolic pathways, including gluconeogenesis, lipid kinetics, and protein turnover. metsol.commetsol.com D₂O is inexpensive, non-radioactive, and can be administered orally, making it a versatile tool for both preclinical and clinical research. metsol.commetsol.com

In proteomics, deuterium labeling is used to study protein turnover on a proteome-wide scale. biorxiv.orgresearchgate.net By labeling newly synthesized proteins with deuterium-containing amino acids, researchers can measure the rates of protein synthesis and degradation. biorxiv.org This approach has been used to map the protein turnover landscape in various cell types and to understand how it changes in different physiological and pathological states. researchgate.net

The combination of hydrogen/deuterium exchange (HDX) with mass spectrometry is another powerful technique for studying protein structure and dynamics. nih.gov HDX-MS provides information about the accessibility of backbone amide hydrogens to the solvent, which can be used to map protein-protein interaction sites and conformational changes. nih.gov

The vast amounts of data generated by these integrated omics approaches necessitate the use of advanced bioinformatics tools and statistical methods for data analysis and interpretation. mdpi.com The ultimate goal is to build comprehensive models of biological systems that can predict how they will respond to various perturbations, such as drug treatment. mdpi.comnih.gov

| Integrated "Omics" Approach | Description | Application in Mechanistic Research |

| Deuteromics | Use of D₂O to label multiple metabolites simultaneously for the study of metabolic flux. metsol.commetsol.com | Elucidating metabolic pathways in health and disease, studying the effects of drugs on metabolism. metsol.com |

| Proteome-wide Turnover Analysis | D₂O labeling to measure the synthesis and degradation rates of thousands of proteins at once. biorxiv.orgresearchgate.net | Understanding protein homeostasis, identifying rapidly degraded proteins that may be therapeutic targets. researchgate.net |

| HDX-MS | Probing protein conformation and dynamics by measuring the rate of deuterium exchange of backbone amide protons. nih.gov | Mapping protein interaction interfaces, studying allosteric regulation, characterizing protein folding. nih.gov |

| Metabolomics with Chemical Tagging | Use of isotope-labeled tags to improve the detection and quantification of metabolites. nih.govresearchgate.net | Biomarker discovery, understanding the metabolic basis of diseases. nih.gov |

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing Sunitinib-d4 in preclinical studies?

To ensure reproducibility, synthesize this compound using deuterated precursors under controlled reaction conditions (e.g., anhydrous environment, inert gas). Characterization should include nuclear magnetic resonance (NMR) spectroscopy for deuterium incorporation verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Document reaction yields, solvent systems, and purification steps meticulously to enable replication .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in renal cell carcinoma models?

Use a tiered approach:

- In vitro : Test concentrations spanning 0.1–10 μM in cell viability assays (e.g., MTT) across multiple cell lines (e.g., 786-O, ACHN).

- In vivo : Administer doses of 10–40 mg/kg/day in xenograft models, with weekly tumor volume measurements and toxicity monitoring (e.g., weight loss, hematological parameters). Include positive controls (e.g., non-deuterated Sunitinib) and validate target engagement via phosphorylation assays (e.g., VEGFR2, PDGFR-β inhibition) .

Q. What statistical methods are recommended for analyzing this compound’s pharmacokinetic (PK) data?

Apply non-compartmental analysis (NCA) for AUC, Cmax, and half-life calculations. Use ANOVA with post-hoc tests (e.g., Tukey) to compare deuterated vs. non-deuterated Sunitinib. For time-dependent PK parameters, employ mixed-effects models. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolite profiles across different preclinical models?

Contradictions may arise from species-specific cytochrome P450 (CYP) enzyme activity. To address this:

- Perform cross-species metabolite screening using LC-MS/MS.

- Validate findings with recombinant CYP isoforms (e.g., CYP3A4, CYP1A2).

- Use isotopic tracing to distinguish parent drug vs. deuterated metabolites. Compare results to human liver microsome data to prioritize clinically relevant metabolites .

Q. What strategies optimize the use of this compound in combination therapy studies to mitigate resistance mechanisms?

- Hypothesis-driven design : Pair this compound with mTOR inhibitors (e.g., Everolimus) to target parallel signaling pathways.

- Synergy analysis : Calculate combination indices (CI) via the Chou-Talalay method.

- Resistance monitoring : Use RNA sequencing to identify upregulated genes (e.g., HIF-1α, ABC transporters) post-treatment. Validate findings with CRISPR knockouts .

Q. How should researchers address variability in this compound’s tumor penetration across heterogeneous tumor microenvironments?

- Spatial profiling : Employ matrix-assisted laser desorption/ionization (MALDI) imaging to map drug distribution in tumor sections.

- Microenvironment modulation : Co-administer vascular normalization agents (e.g., anti-angiogenic antibodies) to enhance penetration.

- Computational modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue-specific exposure .

Q. What methodologies validate the deuterium isotope effect (DIE) on this compound’s metabolic stability?

- In vitro stability assays : Compare intrinsic clearance (Clint) in human hepatocytes for Sunitinib vs. This compound.

- Isotope ratio monitoring : Track deuterium retention via mass spectrometry during metabolism.

- Kinetic isotope effect (KIE) calculations : Determine KIE values for CYP-mediated oxidation steps using deuterated vs. protiated substrates .

Methodological Considerations

Q. How to ensure reproducibility in this compound studies when using patient-derived xenograft (PDX) models?

- Standardize PDX cohorts : Use tumors from ≥3 donors to capture interpatient heterogeneity.

- Document genetic drift : Perform exome sequencing at passage intervals.

- Blinded analysis : Assign treatment groups randomly and analyze outcomes without prior knowledge of group allocation .

Q. What are best practices for integrating multi-omics data in this compound mechanistic studies?

- Data triangulation : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to identify convergent pathways.

- Network analysis : Use tools like STRING or Cytoscape to map protein interaction networks.

- Public data cross-referencing : Compare findings with TCGA renal cancer datasets to prioritize clinically actionable targets .

Q. How to design a longitudinal study assessing this compound’s off-target effects on cardiovascular function?

- Endpoint selection : Monitor left ventricular ejection fraction (LVEF) via echocardiography at baseline, 4-week, and 8-week intervals.

- Biomarker panels : Measure troponin I, NT-proBNP, and inflammatory cytokines (e.g., IL-6).

- Control for confounders : Stratify cohorts by pre-existing hypertension and age .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。